



# FAUC 3019 dosage and administration guidelines

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Compound of Interest		
Compound Name:	FAUC 3019	
Cat. No.:	B1672301	Get Quote

**FAUC 3019** Application Notes and Protocols

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### Introduction

FAUC 3019 is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that specifically targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), cell cycle regulators, and oncogene mRNAs from the nucleus to the cytoplasm.[1][3] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anticancer proteins, thereby promoting cancer cell growth and survival.[1][3] FAUC 3019 covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking its function.[1][4] This inhibition leads to the nuclear retention and accumulation of TSPs (e.g., p53, p21, IkB), restoring their tumor-suppressive activities, which in turn leads to cell cycle arrest and apoptosis in malignant cells, while largely sparing normal cells.[2][4][5]

## **Dosage and Administration in Clinical Settings**

**FAUC 3019** is administered orally. The following tables summarize established dosage guidelines from clinical trials for various hematological malignancies. Prophylactic treatment with anti-nausea agents (e.g., 5-HT3 antagonists) is recommended.[6][7] Patients should also be advised to maintain adequate hydration and caloric intake.[8][9]



Table 1: FAUC 3019 Dosing for Multiple Myeloma (MM)

Combination Regimen	Patient Population	FAUC 3019 Dosage	Schedule	Reference Regimen
With Bortezomib and Dexamethasone (SVd)	Adults with MM after at least 1 prior therapy.	100 mg orally once weekly	Day 1 of each week.	Bortezomib 1.3 mg/m² subcutaneously once weekly (Days 1, 8, 15, 22 of a 35-day cycle); Dexamethasone 20 mg orally twice weekly (Days 1, 2, 8, 9, 15, 16, 22, 23). [6][10]
With Dexamethasone (Sd)	Adults with relapsed or refractory MM after at least 4 prior therapies.	80 mg orally on Days 1 and 3 of each week	Twice weekly.	Dexamethasone 20 mg orally with each FAUC 3019 dose.[6][8]

Table 2: FAUC 3019 Dosing for Diffuse Large B-cell Lymphoma (DLBCL)

Combination Regimen	Patient Population	FAUC 3019 Dosage	Schedule
Monotherapy	Adults with relapsed or refractory DLBCL after at least 2 lines of systemic therapy.	60 mg orally on Days 1 and 3 of each week	Twice weekly.[6][8]

Table 3: Recommended Dose Reductions for Adverse Reactions

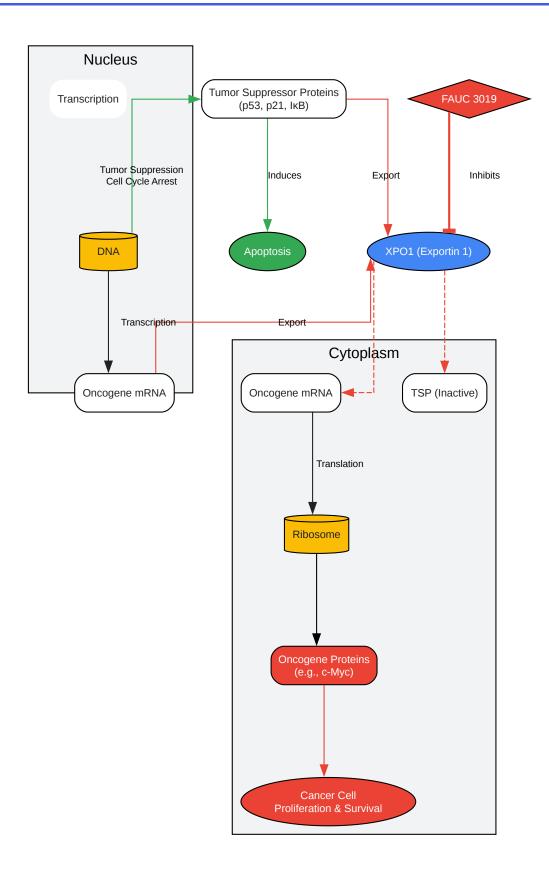


Indication	Starting Dose	First Reduction	Second Reduction	Third Reduction
MM (with Bortezomib/Dex)	100 mg once weekly	80 mg once weekly	60 mg once weekly	40 mg once weekly[6][10]
MM (with Dex)	80 mg twice weekly (160 mg/week)	100 mg once weekly	80 mg once weekly	60 mg once weekly[6][10]
DLBCL	60 mg twice weekly (120 mg/week)	40 mg twice weekly (80 mg/week)	60 mg once weekly	40 mg once weekly[6]

## **Signaling Pathway**

**FAUC 3019**'s primary mechanism of action is the inhibition of XPO1-mediated nuclear export. This restores the nuclear localization and function of key tumor suppressor proteins and growth regulators.





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Caption: Mechanism of action of FAUC 3019.



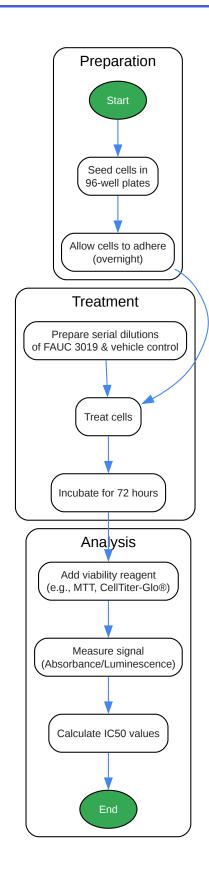


# Experimental Protocols In Vitro Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **FAUC 3019** in cancer cell lines.

Workflow Diagram





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Caption: Workflow for an in vitro cell viability assay.



#### Methodology:

- Cell Seeding: Plate cancer cells (e.g., MM.1S, Z138) in 96-well plates at a density of 1 x 10<sup>4</sup> cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[11]
- Drug Preparation: Prepare a stock solution of FAUC 3019 in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.625 μM to 40 μM).[11] Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Treatment: Remove the overnight culture medium from the cells and add 100 μL of the medium containing the various concentrations of **FAUC 3019** or vehicle control.[12]
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[12][13]
- Viability Assessment:
  - For MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours. Carefully remove the medium and dissolve the formazan crystals in 100 μL of DMSO.[11]
  - For CellTiter-Glo® assay: Add the luminescent cell viability reagent to each well according to the manufacturer's protocol.[12][14]
- Data Acquisition: Measure the absorbance (MTT) at a specific wavelength (e.g., 570 nm) or luminescence (CellTiter-Glo®) using a plate reader.[11][12]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC<sub>50</sub> value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[12]

## In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of **FAUC 3019** in an animal model.

Methodology:



- Cell Implantation: Subcutaneously implant a specified number of cancer cells (e.g., 5-10 x 10<sup>6</sup> cells) into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).[5] [12]
- Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-250 mm³).[5][12][15]
- Randomization and Treatment: Randomize mice into treatment and vehicle control groups.
   Administer FAUC 3019 orally at a specified dose and schedule (e.g., 10-20 mg/kg, three times a week). The control group receives the vehicle solution.[16][17]
- Efficacy Assessment:
  - Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width²)/2).
  - Monitor animal body weight and overall health as indicators of toxicity.[12]
- Pharmacodynamic Studies (Optional): At the end of the study, harvest tumors for biomarker analysis. This can include:
  - Immunohistochemistry (IHC): To assess the nuclear localization of TSPs (e.g., p53, p21)
     and proliferation markers (e.g., Ki-67).[16][17]
  - Western Blot: To analyze changes in protein expression levels of key targets (e.g., XPO1, c-Myc, Cyclin B1).[15]
  - TUNEL Assay: To quantify the level of apoptosis induced by the treatment. [18]

Table 4: Example Dosing from Preclinical Xenograft Studies



Cancer Model	Mouse Strain	FAUC 3019 Dose	Administrat ion Route	Schedule	Reference
Alveolar Soft Part Sarcoma	-	10 or 20 mg/kg	Oral	3 times weekly	[16]
Thymic Epithelial Tumors	Athymic Nude	10 or 15 mg/kg	Oral	3 times weekly for 2 weeks	[17]
Anaplastic Thyroid Carcinoma	NSG	10 mg/kg	Oral	3 times weekly for 4 weeks	[15]
Mantle Cell Lymphoma (Z138)	Nude	5, 10, 15, or 20 mg/kg	Oral	Single dose	[5]

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